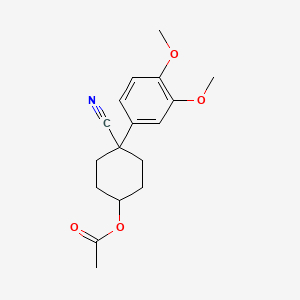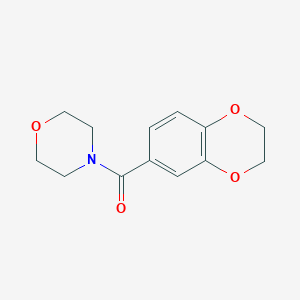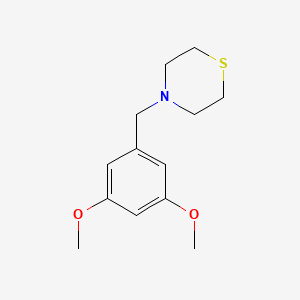![molecular formula C15H26N2O2S2 B5664894 (3S*,4R*)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5664894.png)
(3S*,4R*)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide compounds can involve several strategies, including reactions of sulfonamides with ynamines to form novel S,N-heterocycles, as demonstrated in studies where N-sulfonylalkylamines react with ynamines to produce various products including 2H-1,2-thiazete 1,1-dioxides and other heterocycles (Tornus et al., 1995). Another approach involves the reaction of terminal alkynes and sulfonyl azides with allenes in the presence of a nickel(0) catalyst, leading to the production of polysubstituted pyrroles (Miura et al., 2013).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of the sulfonamide group attached to various aromatic systems. Studies on the solid-state examination of sulfonamide receptors reveal the importance of the sulfonamide N-H hydrogen bonds in forming dimeric or monomeric structures depending on the guests and the core aryl group used (Berryman et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including cross-coupling reactions catalyzed by CuI, demonstrating their versatility in synthetic organic chemistry. An example is the cross-coupling of 3-bromopyridine and sulfonamides to synthesize N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structure, can be significantly influenced by their molecular structure. For example, the pyridine and 3-methylpyridine solvates of the drug constituent sulfamethazine show how solvent molecules can impart characteristic physicochemical properties to active pharmaceutical ingredients (Patel & Purohit, 2017).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as reactivity, stability, and chemical behavior in different environments, are key aspects of their utility in various applications. The regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes highlights the chemical versatility and potential reactivity patterns of these compounds (Miura et al., 2013).
Propiedades
IUPAC Name |
(3S,4R)-1-(2,5-dimethylthiophen-3-yl)sulfonyl-N,N-dimethyl-4-propan-2-ylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S2/c1-10(2)13-8-17(9-14(13)16(5)6)21(18,19)15-7-11(3)20-12(15)4/h7,10,13-14H,8-9H2,1-6H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMBJLYTJCOLFP-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CC(C(C2)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2C[C@H]([C@@H](C2)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-dimethyl-3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyridin-2(1H)-one](/img/structure/B5664812.png)
![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5664813.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5664821.png)
![2-methoxy-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5664830.png)
![N-cyclopentyl-2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B5664838.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5664844.png)

![1-(cyclobutylcarbonyl)-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5664861.png)
![(1S*,5R*)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5664869.png)
![cyclohexyl [(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5664878.png)


![2-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5664922.png)